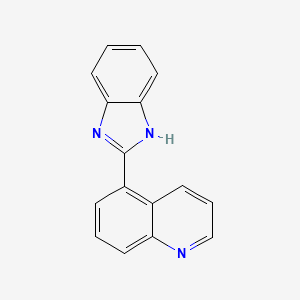
5-(1H-1,3-benzodiazol-2-yl)quinoline
描述
5-(1H-1,3-benzodiazol-2-yl)quinoline is a useful research compound. Its molecular formula is C16H11N3 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Quinolines
are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in the synthesis of a number of medicinal drugs .
Benzodiazoles
, on the other hand, are a class of heterocyclic aromatic organic compounds. This class encompasses a broad spectrum of microbicidal activity and includes several antiparasitic and anticancer agents .
生物活性
5-(1H-1,3-benzodiazol-2-yl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a quinoline ring fused with a benzodiazole moiety. Its structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains, including Sclerotinia sclerotiorum and Alternaria solani. The following table summarizes the antifungal activities of selected derivatives:
| Compound | Inhibition Rate (%) against Sclerotinia sclerotiorum | EC50 (mg/L) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 13p (3-Cl substituted) | 86.1% | 5.17 |
| Compound 13f (3-CF₃ substituted) | 77.8% | 6.67 |
These results indicate that specific substitutions on the benzodiazole ring enhance the antifungal potency of quinoline derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain benzodiazole derivatives were found to interact with key signaling pathways involved in cancer progression.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Activity : The compound can interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs) or inducing apoptosis through caspase activation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the benzodiazole or quinoline rings can significantly alter their efficacy and selectivity against microbial or cancerous cells. For instance:
- Electron-Withdrawing Groups : Substituents such as -Cl or -CF₃ at the ortho or para positions on the aromatic ring enhance activity against certain fungi.
- Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability, thereby enhancing antimicrobial effects.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Fungicidal Activity Study : A series of novel quinoline-linked benzamide derivatives were synthesized and tested against multiple fungal strains. Compounds exhibited varying degrees of inhibition, with some outperforming standard antifungal agents like quinoxyfen .
- Antimycobacterial Activity : Investigations into substituted quinoline carboxamides showed promising results against Mycobacterium tuberculosis, indicating potential for treating resistant strains .
属性
IUPAC Name |
5-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKQSFLJVLFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















